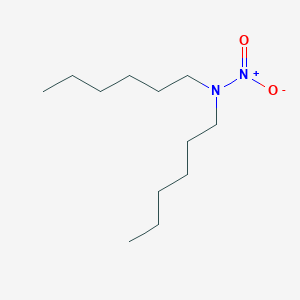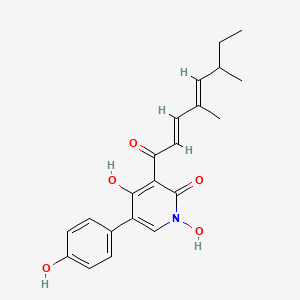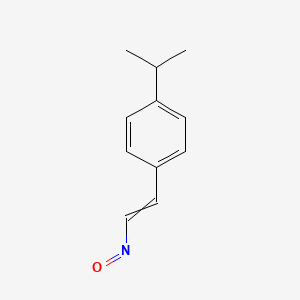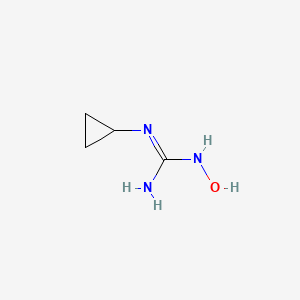
N-Cyclopropyl-N'-hydroxyguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N’-hydroxyguanidine is a chemical compound with the molecular formula C4H9N3O. It is known for its selective substrate properties for nitric oxide synthase I (nNOS), which is crucial in the formation of nitric oxide (NO). This compound is often used in scientific research due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N’-hydroxyguanidine typically involves the reaction of cyclopropylamine with hydroxylamine. The process requires specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for N-Cyclopropyl-N’-hydroxyguanidine are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-N’-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cyclopropyl-N’-hydroxyguanidine oxide, while reduction may produce N-Cyclopropyl-N’-aminoguanidine .
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N’-hydroxyguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in nitric oxide formation and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
N-Cyclopropyl-N’-hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase I (nNOS). It acts as a selective substrate, leading to the formation of nitric oxide (NO). This process involves the oxidation of N-Cyclopropyl-N’-hydroxyguanidine by nNOS, resulting in the release of NO, which plays a crucial role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyguanidine: A compound with similar properties but lacks the cyclopropyl group.
N-(Chlorophenyl)-N’-hydroxyguanidine: A compound with a chlorophenyl group instead of a cyclopropyl group
Uniqueness
N-Cyclopropyl-N’-hydroxyguanidine is unique due to its selective substrate properties for nNOS, which distinguishes it from other similar compounds. Its ability to selectively form nitric oxide with nNOS makes it valuable in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C4H9N3O |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
2-cyclopropyl-1-hydroxyguanidine |
InChI |
InChI=1S/C4H9N3O/c5-4(7-8)6-3-1-2-3/h3,8H,1-2H2,(H3,5,6,7) |
InChI-Schlüssel |
IJMQWMFWLFIPIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N=C(N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


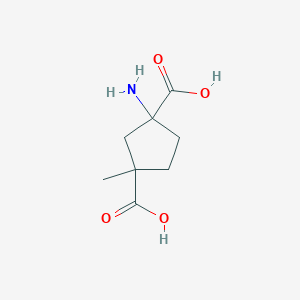
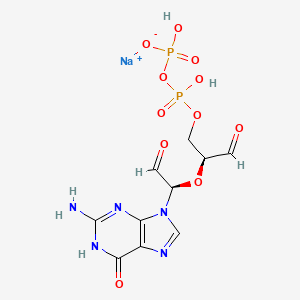
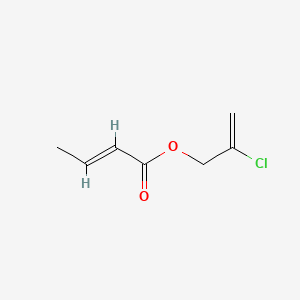
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
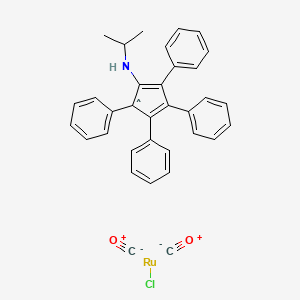
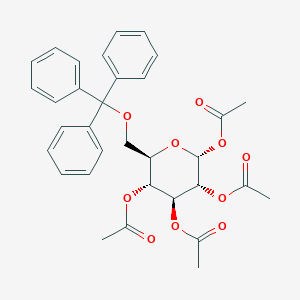
![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
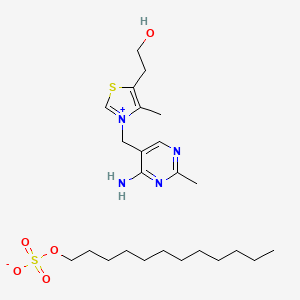
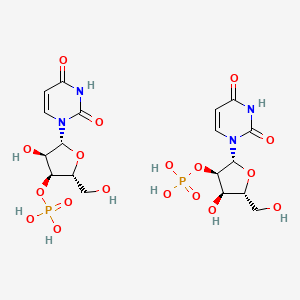
![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)
